Desmethyl Thiosildenafil

Description

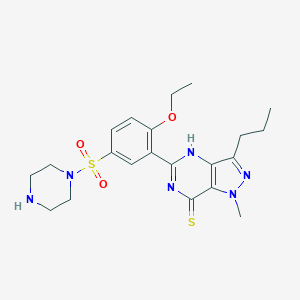

Structure

2D Structure

Properties

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDTWBKYCKLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436111 | |

| Record name | Desmethyl Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-86-4 | |

| Record name | Desmethylthiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLTHIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Thiosildenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyl Thiosildenafil, a sildenafil analogue of interest in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodological workflows and chemical transformations are visualized using Graphviz diagrams.

Introduction

This compound is an analogue of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). It is structurally differentiated by the absence of the N-methyl group on the piperazine moiety and the substitution of the carbonyl oxygen with a sulfur atom in the pyrimidinone ring. These modifications can significantly alter the compound's physicochemical properties, metabolic stability, and pharmacological activity. This guide outlines a plausible synthetic route and the analytical methods required for its characterization.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the construction of the core pyrazolo[4,3-d]pyrimidin-7-one structure, followed by the introduction of the piperazine group, and culminating in a thionation reaction.

Synthesis of the Precursor: Desmethylsildenafil

The initial phase of the synthesis focuses on producing the precursor molecule, 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as Desmethylsildenafil. This process is analogous to the established synthesis of Sildenafil, with the key difference being the use of piperazine in place of N-methylpiperazine.

Experimental Protocol: Synthesis of Desmethylsildenafil

A plausible synthetic route for Desmethylsildenafil is outlined below, based on established methods for Sildenafil synthesis.

-

Step 1: Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

-

To a stirred solution of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent) in a suitable solvent such as dichloromethane, add chlorosulfonic acid (excess) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.

-

-

Step 2: Condensation with Piperazine.

-

Dissolve the sulfonyl chloride intermediate (1 equivalent) in a suitable solvent like dichloromethane.

-

To this solution, add a solution of piperazine (excess, ~2-3 equivalents) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture for 12-18 hours.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford Desmethylsildenafil.

-

Thionation of Desmethylsildenafil to Yield this compound

The crucial step in the synthesis of this compound is the conversion of the carbonyl group of the pyrimidinone ring into a thiocarbonyl group. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol: Thionation of Desmethylsildenafil

-

Thionation using Lawesson's Reagent:

-

Suspend Desmethylsildenafil (1 equivalent) in a dry, high-boiling point solvent such as toluene or dioxane.

-

Add Lawesson's reagent (0.5-1.0 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

The synthesis pathway is visualized in the following diagram:

Unveiling the Enigmatic Core: A Technical Guide to the Mechanism of Action of Desmethyl Thiosildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Thiosildenafil is a structural analogue of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. As a member of this therapeutic class, its mechanism of action is fundamentally linked to the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This in-depth technical guide serves to elucidate the core mechanism of action of this compound, drawing upon established principles of PDE5 inhibition and data from closely related analogues. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide provides a robust framework for understanding its anticipated pharmacological profile, supported by detailed experimental protocols and comparative data from analogous compounds.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5

The primary mechanism of action of this compound is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell.

The NO/cGMP Signaling Pathway

The physiological effects of this compound are intrinsically linked to the nitric oxide (NO) signaling cascade. In response to stimuli such as neurotransmitter release, endothelial cells produce NO, which then diffuses into adjacent smooth muscle cells. There, NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

Elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells. In the context of erectile function, this relaxation of the corpus cavernosum smooth muscle allows for increased blood flow, resulting in an erection.

Diagram of the NO/cGMP Signaling Pathway and the Role of this compound

Caption: this compound inhibits PDE5, preventing cGMP degradation and promoting smooth muscle relaxation.

Quantitative Data on PDE Inhibition (Based on Sildenafil and its Analogues)

| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) |

| Sildenafil | 260 | 3500 | 740 | 7400 | 3.5 - 8.5 | 35 |

| N-desmethyl sildenafil | 130 | 1800 | 370 | 3700 | 28 | 180 |

Note: Data compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of a novel PDE5 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

Methodology:

-

Enzyme Preparation: Recombinant human PDE5 is expressed and purified from a suitable expression system (e.g., Sf9 insect cells).

-

Assay Buffer: A buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) is prepared.

-

Substrate: [3H]-cGMP is used as the substrate.

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, purified PDE5 enzyme, and varying concentrations of this compound (or a vehicle control).

-

The reaction is initiated by the addition of [3H]-cGMP.

-

The mixture is incubated at 30°C for a specified time.

-

The reaction is terminated by boiling.

-

Snake venom nucleotidase is added to convert the product, [3H]-5'-GMP, to [3H]-guanosine.

-

The mixture is then passed through an anion-exchange resin column to separate the unreacted [3H]-cGMP from the [3H]-guanosine.

-

The amount of [3H]-guanosine is quantified by scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Diagram of the In Vitro PDE5 Inhibition Assay Workflow

Caption: Workflow for determining the in vitro inhibitory potency of a test compound against PDE5.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., rat or dog).

Methodology:

-

Dosing: A known dose of this compound is administered to the animals via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: this compound and an internal standard are extracted from the plasma using liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis: The concentration of this compound in the plasma extracts is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated from the plasma concentration-time data.

Diagram of the Pharmacokinetic Study Workflow

Caption: A typical workflow for conducting a pharmacokinetic study of a new chemical entity.

Anticipated Pharmacological Profile

Based on its structural similarity to sildenafil and N-desmethyl sildenafil, the following pharmacological profile for this compound can be anticipated:

-

High Potency for PDE5: It is expected to be a potent inhibitor of PDE5, with an IC50 value likely in the low nanomolar range.

-

Selectivity: The selectivity profile against other PDE isoenzymes is crucial for its side-effect profile. It is anticipated to have significantly lower potency for other PDEs, similar to sildenafil.

-

Pharmacokinetics: The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, will determine its onset and duration of action. The "thio" substitution may alter its metabolic stability and lipophilicity compared to sildenafil, potentially leading to a different pharmacokinetic profile.

This compound is a sildenafil analogue that is presumed to act as a potent and selective inhibitor of PDE5. Its mechanism of action is centered on the potentiation of the NO/cGMP signaling pathway, leading to smooth muscle relaxation. While specific experimental data for this compound is scarce, the established methodologies for characterizing PDE5 inhibitors provide a clear roadmap for its evaluation. The quantitative data from closely related compounds like sildenafil and N-desmethyl sildenafil offer a valuable benchmark for its expected potency and selectivity. Further research is required to fully elucidate the specific pharmacological and pharmacokinetic profile of this compound and to ascertain its therapeutic potential.

References

An In-depth Technical Guide on the In-Vitro and In-Vivo Studies of Desmethyl Thiosildenafil and its Analogue, N-Desmethylsildenafil

Disclaimer: Information regarding "Desmethyl Thiosildenafil" is limited in the available scientific literature. This guide focuses primarily on its well-studied analogue, N-desmethylsildenafil, the major active metabolite of sildenafil. The structural difference, the presence of a thione group in place of a carbonyl group, may lead to differences in activity and metabolism which should be considered.

Introduction

N-desmethylsildenafil is the primary and active metabolite of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil's therapeutic effects in erectile dysfunction and pulmonary arterial hypertension are mediated through the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[3][4] N-desmethylsildenafil also exhibits inhibitory activity against PDE5, contributing significantly to the overall pharmacological effect of sildenafil.[1][2] This guide provides a comprehensive overview of the available in-vitro and in-vivo data on N-desmethylsildenafil, with a focus on its pharmacokinetics, analytical determination, and biological activity.

In-Vitro Studies

In-vitro studies have been crucial in elucidating the pharmacological profile of N-desmethylsildenafil.

2.1. Phosphodiesterase Inhibition

N-desmethylsildenafil is an active metabolite of sildenafil and is reported to have approximately 50% of the in-vitro potency of sildenafil for inhibiting PDE5.[1][2]

2.2. Cellular and Tissue-Based Assays

-

Photoreceptor Response: In isolated rat retina, N-desmethylsildenafil (1 µM) was found to increase the amplitude of the flash-evoked electroretinogram (ERG).[5] This effect was comparable to that of the known phosphodiesterase inhibitor, Zaprinast.[5] The study suggests that N-desmethylsildenafil can enhance the sensitivity of photoreceptor cells.[5]

-

Cancer Cell Apoptosis: While direct studies on N-desmethylsildenafil are limited, sildenafil has been shown to induce caspase-dependent apoptosis of B-chronic lymphocytic leukemia cells in vitro.[2] Given its similar mechanism of action, N-desmethylsildenafil may possess similar properties.

2.3. Metabolism Studies

The biotransformation of sildenafil to N-desmethylsildenafil is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 (major pathway) and CYP2C9 (minor pathway).[1][6] In-vitro studies using rat liver microsomes have shown that CYP2C11 is the major enzyme responsible for sildenafil metabolism in male rats.[7]

In-Vivo Studies

In-vivo studies in both animal models and humans have provided valuable insights into the pharmacokinetics and physiological effects of N-desmethylsildenafil.

3.1. Pharmacokinetics in Animals

-

Rats: In a study involving rats with liver cirrhosis and diabetes, the area under the curve (AUC) of intravenously administered sildenafil was significantly greater in diseased rats compared to controls, indicating slower hepatic extraction.[8] The metabolism of sildenafil is primarily mediated by hepatic CYP2C11 and 3A1/2 in rats.

-

Toxicity Studies: A one-month intravenous toxicity study in rats with sildenafil at doses up to 4 mg/kg/day showed chronic inflammation in the myocardium of high-dose males.[3] However, this was not observed in oral repeat-dose studies.[3] In beagle dogs, no evidence of toxicity was seen with intravenous sildenafil at doses up to 4 mg/kg/day.[3]

3.2. Pharmacokinetics in Humans

Following oral administration of sildenafil, N-desmethylsildenafil is the major circulating metabolite.[1] Plasma concentrations of N-desmethylsildenafil are approximately 40% of those of the parent compound, and it has a terminal half-life of about 4 hours.[4][9]

Data Presentation: Pharmacokinetic Parameters of N-Desmethylsildenafil in Healthy Human Volunteers

| Parameter | Value (Mean ± SD) or Range | Reference |

| Tmax (h) | 1.25 (±0.58) - 1.35 (±0.94) | [10] |

| Cmax (ng/mL) | 61.76 (±29.93) - 69.00 (±29.31) | [10] |

| AUC0-t (ng.hr/mL) | 280.66 (±175.71) - 304.06 (±179.34) | [10] |

| t1/2 (h) | 3.74 (±1.47) - 3.99 (±1.59) | [10] |

| Kel (hrs-1) | 0.20 (±0.08) - 0.22 (±0.08) | [10] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; Kel: Elimination rate constant.

Experimental Protocols

4.1. Quantification of N-Desmethylsildenafil in Human Plasma by LC-MS/MS

This section details a common method for the simultaneous quantification of sildenafil and N-desmethylsildenafil in human plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.3 mL of human plasma, add internal standards (sildenafil-d8 and N-desmethylsildenafil-d8).[11][12]

-

Extract the analytes with an appropriate organic solvent mixture.[10]

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

4.2. In-Vivo Study Protocol: Pharmacokinetics in Healthy Volunteers

-

Study Design: An open-label, randomized, two-treatment, two-sequence, two-period, crossover, single-dose bioequivalence study.[10]

-

Subjects: Healthy adult male volunteers.[10]

-

Procedure:

-

Subjects receive a single oral dose of sildenafil (e.g., 100 mg) under fasting conditions.[10]

-

A washout period of at least 7 days is maintained between the two periods.[10]

-

Blood samples are collected at predetermined time points up to 24 hours post-dosing.[10]

-

Plasma is separated and stored frozen until analysis by a validated LC-MS/MS method.[10]

-

-

Pharmacokinetic Analysis: Plasma concentration-time profiles are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[10]

Mandatory Visualizations

5.1. Signaling Pathway of Sildenafil and N-Desmethylsildenafil

Caption: Mechanism of action of Sildenafil and its active metabolite, N-Desmethylsildenafil.

5.2. Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a typical two-way crossover bioequivalence study.

Conclusion

N-desmethylsildenafil is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of sildenafil. Its in-vitro and in-vivo profiles have been characterized, particularly its role as a PDE5 inhibitor and its pharmacokinetic properties. The analytical methods for its quantification are well-established, enabling detailed clinical and preclinical investigations. Further research into the specific activities and potential therapeutic applications of N-desmethylsildenafil, as well as the distinct properties of this compound, is warranted to fully understand their pharmacological significance.

References

- 1. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Sildenafil, N-desmethyl-sildenafil and Zaprinast enhance photoreceptor response in the isolated rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro biotransformation of sildenafil (Viagra) in the male rat: the role of CYP2C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Emergence of Thiosildenafil: A Technical Guide to its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosildenafil is a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1][2][3] While Sildenafil has been extensively studied and is an approved therapeutic agent, Thiosildenafil has primarily emerged in the unconventional context of adulterated herbal supplements. This technical guide provides an in-depth overview of the discovery, history, and putative pharmacological properties of Thiosildenafil compounds. Due to the limited availability of formal research on Thiosildenafil, this guide will draw necessary comparisons with its parent compound, Sildenafil, to infer its likely mechanism of action and pharmacological profile.

Discovery and History

Thiosildenafil was first identified as an undeclared ingredient in dietary supplements marketed for male enhancement.[1][4] Its discovery was not the result of a traditional drug development program but rather through the analytical screening of these illicit products. Regulatory bodies and independent researchers have repeatedly found Thiosildenafil and its derivatives in various "herbal" formulations.

The key structural difference between Thiosildenafil and Sildenafil is the substitution of the carbonyl oxygen atom with a sulfur atom in the pyrimidinone ring of the molecule.[1][2] This modification, while seemingly minor, can have significant implications for the compound's physicochemical properties and biological activity. The history of Thiosildenafil is therefore intertwined with the ongoing issue of adulterated consumer health products.

Structural Elucidation

The identification of Thiosildenafil in seized products has been accomplished through a combination of advanced analytical techniques. These methods are crucial for the structural confirmation of novel analogues.

Key Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the separation and initial identification of the compound based on its mass-to-charge ratio.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.[1][2]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Offer insights into the functional groups present in the molecule and its chromophoric system.[1][3]

Pharmacological Profile

Due to its structural similarity to Sildenafil, Thiosildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection.

Signaling Pathway

The proposed mechanism of action for Thiosildenafil, mirroring that of Sildenafil, involves the nitric oxide (NO)-cGMP signaling pathway.

Quantitative Data

Table 1: In Vitro PDE5 Inhibition

| Compound | IC50 (nM) for PDE5 |

| Sildenafil | 3.5 - 5 |

| Thiosildenafil | Data not available |

Table 2: Pharmacokinetic Parameters of Sildenafil (Oral Administration)

| Parameter | Value |

| Bioavailability | ~41% |

| Time to Maximum Concentration (Tmax) | ~1 hour |

| Plasma Protein Binding | ~96% |

| Elimination Half-life | 3-5 hours |

| Metabolism | Primarily by hepatic CYP3A4 and CYP2C9 |

| Excretion | ~80% in feces, ~13% in urine |

Experimental Protocols

While specific experimental protocols for the synthesis and evaluation of Thiosildenafil are not published in detail, the following sections outline the general methodologies that would be employed based on standard practices in medicinal chemistry and pharmacology.

Synthesis of Thiosildenafil

The synthesis of Thiosildenafil would likely follow a similar pathway to that of Sildenafil, with a key thionation step to replace the carbonyl oxygen with sulfur. A plausible, though not definitively documented, synthetic workflow is outlined below.

General Thionation Protocol:

-

The Sildenafil precursor (the pyrimidinone intermediate) would be dissolved in an appropriate anhydrous solvent (e.g., toluene or dioxane).

-

A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, would be added to the solution.

-

The reaction mixture would be heated under an inert atmosphere for a specified period.

-

Reaction progress would be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, the reaction would be quenched, and the crude product isolated.

-

Purification would be achieved through column chromatography or recrystallization to yield pure Thiosildenafil.

In Vitro PDE5 Inhibition Assay

To determine the inhibitory potency of Thiosildenafil against PDE5, a standard enzymatic assay would be performed.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme and the substrate, cGMP, are prepared in a suitable assay buffer.

-

Compound Dilution: Thiosildenafil would be serially diluted to a range of concentrations.

-

Incubation: The PDE5 enzyme is incubated with the various concentrations of Thiosildenafil.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.

-

Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of Thiosildenafil that inhibits 50% of the PDE5 activity (the IC50 value) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Thiosildenafil, in vivo studies in animal models would be necessary.

Typical Animal Models:

-

Rats

-

Mice

-

Dogs

-

Non-human primates

Methodology Overview:

-

Dosing: A defined dose of Thiosildenafil would be administered to the animals, typically via oral gavage or intravenous injection.

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of Thiosildenafil and its potential metabolites in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including those listed in Table 2.

Conclusion

Thiosildenafil represents a compelling case of a bioactive molecule that has emerged from the shadows of the unregulated supplement market. While its history is not one of conventional pharmaceutical development, its structural analogy to Sildenafil strongly suggests a similar mechanism of action as a PDE5 inhibitor. The lack of comprehensive, publicly available data on its pharmacology and toxicology underscores the potential risks associated with the consumption of adulterated products. This technical guide provides a framework for understanding Thiosildenafil based on existing knowledge of its discovery and the well-established science behind its parent compound, Sildenafil. Further research is warranted to fully characterize the efficacy and safety profile of this and other clandestinely produced Sildenafil analogues.

References

- 1. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure elucidation of a novel synthetic thiono analogue of sildenafil detected in an alleged herbal aphrodisiac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of thiosildenafil in a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Desmethyl Thiosildenafil

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and analysis of this compound. This document details the principles, experimental protocols, and expected data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Compound

This compound is a sildenafil analogue. Its robust analytical characterization is crucial for impurity profiling, metabolic studies, and quality control in pharmaceutical development. Spectroscopic methods provide the foundational data for confirming its chemical identity, structure, and purity.

Compound Details:

-

Systematic Name: 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[1]

-

Molecular Weight: 476.62 g/mol [1]

-

CAS Number: 479073-86-4[1]

Caption: Chemical structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common and powerful approach.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method based on established procedures for sildenafil and its analogues.[3][4]

-

Sample Preparation:

-

Dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare working solutions by serial dilution in the mobile phase.

-

For analysis in complex matrices like plasma, a liquid-liquid extraction or solid-phase extraction (SPE) step is typically required to remove interferences.[3][5][6]

-

-

Chromatographic Separation (HPLC):

-

Column: C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).[4]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[4]

-

Flow Rate: 0.5 - 1.0 mL/min.[4]

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 35-40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.[4] Full scan mode is used for initial identification.

-

Instrumentation: A triple quadrupole or an Orbitrap mass spectrometer (like a Q Exactive Plus) is suitable.[2]

-

Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific instrument to achieve maximum signal intensity.

-

Data Presentation: Expected Mass Spectrometric Data

The primary goal is to identify the protonated molecule and its characteristic fragment ions.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated parent molecule | 477.17 (Calculated for C₂₁H₂₉N₆O₃S₂⁺) |

| Fragment 1 | Loss of piperazine sulfonyl group | To be determined experimentally |

| Fragment 2 | Cleavage at the ethoxy group | To be determined experimentally |

| Fragment 3 | Cleavage of the propyl chain | To be determined experimentally |

Note: A prominent gas-phase reaction noted for thiosildenafil compounds involves the transfer of an alkyl group from the piperazine nitrogen to the thiocarbonyl sulfur during collision-induced dissociation (CID), which may produce unique fragment ions.[7]

Caption: A typical workflow for identifying and quantifying a compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

The following is a standard protocol for acquiring high-resolution NMR spectra of a purified compound.[8]

-

Sample Preparation:

-

Dissolve approximately 2-5 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.[8]

-

Temperature: Maintain a constant temperature, typically room temperature (e.g., 25°C).

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.0 for ¹³C).[8]

-

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[8] Key signals to identify include those from the ethoxy and propyl groups, aromatic protons, and the piperazine ring protons.

-

¹³C NMR: Requires a significantly higher number of scans (e.g., 10,000) due to the low natural abundance of the ¹³C isotope.[8]

-

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the structure.

-

Data Presentation: Expected NMR Data

While specific chemical shifts are determined experimentally, the expected signals can be predicted based on the structure. This data is often provided by commercial suppliers with the purchase of a reference standard.[1]

| Structural Moiety | Expected ¹H Signals (ppm) | Expected ¹³C Signals (ppm) |

| Propyl Group (CH₃CH₂CH₂) | Triplets and sextet (δ 0.9-3.0) | Aliphatic region (δ 10-40) |

| N-Methyl Group (N-CH₃) | Singlet (δ ~2.2-2.8) | Aliphatic region (δ 30-45) |

| Ethoxy Group (OCH₂CH₃) | Triplet and quartet (δ 1.4-4.2) | Aliphatic region (δ 15-70) |

| Piperazine Ring (-CH₂-) | Multiplets (δ 2.5-3.5) | Aliphatic region (δ 40-55) |

| Aromatic Rings (-CH=) | Multiplets (δ 7.0-8.5) | Aromatic region (δ 110-160) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system. It is a rapid and simple method for preliminary identification and quantification.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent, such as methanol or ethanol.

-

Create a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU).

-

-

Instrumental Setup:

-

Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use matched 1 cm quartz cuvettes.

-

Blank: Use the same solvent as the sample for the reference (blank) measurement.

-

-

Data Acquisition:

-

Scan the sample across a wavelength range of approximately 200-400 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

Data Presentation: Expected UV-Vis Data

The UV spectrum of this compound is expected to be similar to other sildenafil analogues containing the same core chromophore. A closely related analogue, dithiodesmethylcarbodenafil, exhibits a distinct UV profile.[8][9]

| Parameter | Expected Value |

| λmax 1 | ~249 nm |

| λmax 2 | ~284 nm |

| λmax 3 | ~357 nm |

Note: These values are based on a structurally similar compound and should be confirmed experimentally for this compound.[8][9]

Caption: Logical flow for the complete structural analysis of a compound.

References

- 1. allmpus.com [allmpus.com]

- 2. mzCloud – this compound [mzcloud.org]

- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Chemical Properties and Stability of Desmethyl Thiosildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Thiosildenafil is a sildenafil analogue characterized by the substitution of a sulfur atom for the oxygen atom in the pyrimidine ring and the absence of a methyl group on the piperazine moiety. Primarily identified as an undeclared adulterant in herbal dietary supplements, its unique thione structure presents distinct chemical properties and stability challenges compared to its parent compound, sildenafil. A key characteristic is its susceptibility to hydrolysis, converting the thione group back to a ketone, thereby forming N-Desmethyl Sildenafil. This guide provides a comprehensive overview of the known chemical properties and stability profile of this compound, including detailed analytical methodologies relevant to its identification and quantification.

Chemical and Physical Properties

This compound is a synthetic compound structurally related to the PDE5 inhibitor, sildenafil. Its core structure is a pyrazolopyrimidine base, modified with a thioketone functional group. The fundamental physicochemical properties are summarized in Table 1.

Table 1: Core Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | [1] |

| CAS Number | 479073-86-4 | [2][1] |

| Molecular Formula | C₂₁H₂₈N₆O₃S₂ | [1] |

| Molecular Weight | 476.62 g/mol | |

| Accurate Mass | 476.1664 | [3] |

| Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | [4] |

While extensive experimental data for this compound is not publicly available, properties can be inferred from closely related analogues and its known behavior. Table 2 summarizes available qualitative data and comparative data from its oxygen analogue, N-Desmethyl Sildenafil.

Table 2: Physicochemical and Spectroscopic Data

| Property | This compound | N-Desmethyl Sildenafil (for comparison) | Reference(s) |

| Appearance | Pale yellow crystal (inferred from analogues) | Crystalline solid | [5][6] |

| Solubility | Soluble in Methanol ("USP Diluent / EP Diluent") | DMF: 14 mg/mL; DMSO: 10 mg/mL | [2][7] |

| Storage | Store at -20°C under inert atmosphere | Store at -20°C | [2][8] |

| Long-term Stability | Powder stable for 3 years at -20°C | - | [8] |

| Mass Spectrometry | Mass spectral data available in the mzCloud database. Thiosildenafil analogues show characteristic fragmentation patterns. | Precursor Ion: m/z 461.4; Product Ion: m/z 283.2 | [4][9] |

| NMR Spectroscopy | Structure elucidated using NMR. | - | [10][11] |

| UV Spectroscopy | Structure elucidated using UV spectroscopy. | λmax: 212, 295 nm | [7][12] |

Chemical Stability and Degradation

The most significant aspect of this compound's chemical stability is the reactivity of its thioketone (thione) group. This group is susceptible to hydrolysis, which represents its primary degradation pathway.

Hydrolytic Degradation

Under hydrolytic conditions, particularly acidic environments, the thiocarbonyl group (C=S) of this compound is converted to a carbonyl group (C=O). This process yields N-Desmethyl Sildenafil, the corresponding oxygen analogue.[12] This hydrolytic conversion is a valuable technique used in structure elucidation of thiosildenafil analogues, as the resulting ketone (e.g., N-Desmethyl Sildenafil) is often a well-characterized reference compound.[12]

Caption: Hydrolysis of this compound.

Forced Degradation Studies

While specific forced degradation studies for this compound are not detailed in the literature, protocols for its parent compound, sildenafil, provide a framework for assessing its stability under various stress conditions. Sildenafil has been shown to be susceptible to acidic, basic, and oxidative degradation.[13][14] Given the reactivity of the thione group, this compound is expected to be particularly sensitive to oxidative and hydrolytic stress.

Experimental Protocols

The analysis of this compound typically occurs in the context of identifying undeclared substances in dietary supplements. The methodologies involve a combination of chromatographic separation and spectroscopic identification.

Protocol 1: Identification and Structural Elucidation in Dietary Supplements

This protocol outlines a general workflow for identifying unknown sildenafil analogues like this compound from a complex matrix.

1. Sample Preparation and Extraction:

-

Remove the contents from the supplement dosage form (e.g., capsule).

-

Extract the powder with methanol by ultrasonic shaking for approximately 30 minutes.[5]

-

Filter the resulting solution to remove insoluble excipients. A portion of the filtrate can be used for initial screening by Thin Layer Chromatography (TLC).[5]

2. Chromatographic Separation (HPLC):

-

Column: Cosmosil 5C18-AR (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.[5]

-

Mobile Phase: Isocratic elution with Methanol / 0.25% Formic Acid (70:30, v/v).[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Injection Volume: 10 µL.

-

Detection: Photodiode Array (PDA) detector scanning from 200-350 nm to obtain UV spectra.[5]

3. Structural Elucidation (Mass Spectrometry & NMR):

-

The HPLC system is coupled to a tandem mass spectrometer (LC-MS/MS) for mass analysis.

-

Ionization Mode: Positive ion electrospray (ESI+).[5]

-

Acquire full scan mass spectra to determine the parent ion mass (e.g., m/z 477 for [M+H]⁺ of this compound).

-

Perform MS/MS fragmentation on the parent ion to establish characteristic product ions and confirm the structure. Thiosildenafil analogues often exhibit unique fragmentation patterns compared to their oxygen counterparts.[10][11][15]

-

For definitive structural confirmation, isolate the compound using preparative HPLC and subject the pure fraction to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).[10][11][12]

Caption: Workflow for identification of analogues.

Protocol 2: Quantitative Analysis by LC-MS/MS (Adapted from N-Desmethyl Sildenafil)

This protocol is a validated method for the quantification of sildenafil and its primary metabolite, N-Desmethyl Sildenafil, in human plasma. It serves as a robust template for developing a quantitative assay for this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma in a glass tube, add internal standard solution (e.g., Sildenafil-d8 and N-desmethyl sildenafil-d8).[16]

-

Add 250 µL of 0.5 M sodium hydroxide solution and vortex briefly.

-

Add 5.0 mL of extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).

-

Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[16]

2. LC-MS/MS Conditions:

-

LC System: Agilent 1200 Series or equivalent.[17]

-

Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).[16]

-

Mobile Phase: Isocratic elution with 10 mM Ammonium Acetate and Acetonitrile (5:95 v/v).[16]

-

Flow Rate: 0.6 mL/min.[16]

-

Mass Spectrometer: SCIEX 4500 or equivalent triple quadrupole mass spectrometer.[17]

-

Ionization: ESI in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for N-Desmethyl Sildenafil):

3. Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability (freeze-thaw, benchtop) according to regulatory guidelines.[16][18] The referenced method demonstrated linearity from 0.5–500.0 ng/mL for N-desmethyl sildenafil.[16]

Protocol 3: Forced Degradation Study (Adapted from Sildenafil/Tadalafil)

This protocol describes typical stress conditions used to evaluate the intrinsic stability of a drug substance.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 1 M HCl to a final concentration of 100 µg/mL. Heat at 50-60°C for 24 hours.[13][19]

-

Alkaline Hydrolysis: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 6-10 hours.[13]

-

Oxidative Degradation: Dilute the stock solution with 3% (v/v) hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 10 hours.[13]

-

Thermal Degradation: Expose the solid drug substance to dry heat at 80-105°C for 48-72 hours.[20]

-

Photolytic Degradation: Expose the solid drug substance and a solution (in methanol/water) to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.[19]

3. Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the stressed samples using a validated, stability-indicating HPLC-UV or LC-MS method against a non-stressed control sample to quantify the remaining parent drug and detect degradation products.

Caption: Workflow for a forced degradation study.

References

- 1. This compound | CAS No- 479073-86-4 | NA [chemicea.com]

- 2. allmpus.com [allmpus.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. mzCloud – this compound [mzcloud.org]

- 5. jfda-online.com [jfda-online.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Desmethyl thiosildenafil_TargetMol [targetmol.com]

- 9. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositorio.ufmg.br [repositorio.ufmg.br]

- 14. thaiscience.info [thaiscience.info]

- 15. Application of Orbitrap-mass spectrometry to differentiate isomeric sildenafil- and thiosildenafil-like analogues used for the adulteration of dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In-Vitro Kinase Inhibition Assays for Desmethyl Thiosildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Thiosildenafil is a synthetic compound structurally related to Desmethyl Sildenafil, the primary active metabolite of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. While the primary pharmacological activity of Sildenafil and its analogues is the potent and selective inhibition of PDE5, emerging research has indicated that these compounds may also exhibit off-target effects on various protein kinases, influencing key cellular signaling pathways.[1][2][3][4] This has prompted interest in evaluating the broader kinase selectivity profile of Sildenafil-related molecules.

These application notes provide a detailed protocol for assessing the in-vitro kinase inhibitory activity of this compound. The described methodology is designed for researchers in drug discovery and development to characterize the compound's kinase selectivity and to identify potential new therapeutic applications or off-target liabilities. The protocol is based on a generic luminescent kinase assay format, which is a common high-throughput screening method.[5][6][7][8][9]

Hypothetical Kinase Inhibition Data

To illustrate the application of the described protocol, the following table summarizes hypothetical quantitative data for the inhibition of a panel of protein kinases by this compound. This data is for exemplary purposes and is intended to guide researchers in their experimental design and data interpretation.

| Kinase Target | Family | IC50 (µM) |

| PDE5 | Phosphodiesterase | 0.008 |

| ROCK1 | Serine/Threonine Kinase | 5.2 |

| ROCK2 | Serine/Threonine Kinase | 7.8 |

| MAPK1 (ERK2) | Serine/Threonine Kinase | 15.4 |

| MAPK14 (p38α) | Serine/Threonine Kinase | 22.1 |

| PKG1 | Serine/Threonine Kinase | > 50 |

| PKA | Serine/Threonine Kinase | > 100 |

| CDK2 | Serine/Threonine Kinase | > 100 |

| VEGFR2 | Tyrosine Kinase | 35.7 |

| EGFR | Tyrosine Kinase | > 100 |

Experimental Protocols

In-Vitro Luminescent Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases using a luminescent assay that quantifies ATP consumption.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO)

-

Recombinant human kinases (e.g., ROCK1, ROCK2, MAPK1, MAPK14, PKG1, PKA, CDK2, VEGFR2, EGFR)

-

Kinase-specific substrates (peptides or proteins)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Adenosine-5'-triphosphate (ATP)

-

Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a series of dilutions of the stock solution in DMSO to generate a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).

-

-

Kinase Reaction:

-

Add 2.5 µL of the appropriate kinase assay buffer to each well of a 384-well plate.

-

Add 1 µL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Add 1.5 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well to initiate the reaction. The final concentration of the kinase and substrate should be optimized for each specific kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

ATP Detection:

-

Add 5 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and therefore corresponds to kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Caption: Experimental workflow for the in-vitro luminescent kinase inhibition assay.

Caption: Potential signaling pathways affected by this compound.

References

- 1. Multi-kinase inhibitors interact with sildenafil and ERBB1/2/4 inhibitors to kill tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt | PLOS One [journals.plos.org]

- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. ebiotrade.com [ebiotrade.com]

Troubleshooting & Optimization

Troubleshooting Desmethyl Thiosildenafil synthesis side reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Desmethyl Thiosildenafil. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: this compound, or 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione, is typically synthesized from a sildenafil analog precursor. The two most common routes involve either the demethylation of Thiosildenafil or the thionation of N-Desmethyl sildenafil. The choice of route often depends on the availability of the starting material and the desired purification strategy.

Q2: I am observing a low yield after the thionation step using Lawesson's reagent. What are the possible causes and solutions?

A2: Low yields during the thionation of the pyrazolopyrimidinone core are a common issue. Several factors can contribute to this:

-

Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, or adding a fresh portion of Lawesson's reagent.

-

Degradation of Starting Material or Product: The reaction conditions might be too harsh. Thiosildenafil and its analogs can be sensitive to prolonged heating. It is advisable to use the minimum effective temperature and reaction time.

-

Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of Lawesson's reagent to the substrate can lead to incomplete conversion or the formation of byproducts. Typically, 0.5 to 1.0 equivalents of Lawesson's reagent per carbonyl group is used.

-

Solvent Choice: The choice of solvent is critical. Anhydrous toluene or dioxane are commonly used for reactions with Lawesson's reagent. Ensure the solvent is dry, as moisture can decompose the reagent.

Q3: My final product is contaminated with a significant amount of a sulfur-containing impurity that is difficult to separate by column chromatography. What is this impurity and how can I remove it?

A3: A common byproduct in reactions using Lawesson's reagent is a six-membered phosphorus-sulfur ring compound.[1][2] This byproduct often has a similar polarity to the desired thio-product, making chromatographic separation challenging.

Troubleshooting Strategies:

-

Work-up Procedure: An improved work-up procedure can help to remove this byproduct. After the reaction is complete, quenching the reaction mixture with ethylene glycol or ethanol can convert the phosphorus-sulfur byproduct into a more polar species that is more easily separated.[1][2]

-

Purification Method: If column chromatography is still necessary, careful selection of the eluent system is crucial. A gradient elution may be more effective than an isocratic one. Alternatively, recrystallization of the final product can be an effective purification method.

Q4: The N-demethylation of the piperazine ring is resulting in a mixture of products and a low yield of the desired this compound. How can I improve this step?

A4: N-demethylation of the piperazine moiety in sildenafil analogs can be challenging. Common issues include incomplete reaction, over-demethylation, and side reactions involving other functional groups.

-

Choice of Demethylating Agent: Various reagents can be used for N-demethylation, each with its own advantages and disadvantages. Common choices include 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, or other chloroformate reagents. The choice of reagent and reaction conditions should be carefully optimized.

-

Protection of Other Functional Groups: If the starting material contains other reactive functional groups, they may need to be protected prior to the demethylation step to avoid unwanted side reactions.

-

Reaction Conditions: Control of reaction temperature and time is critical. Over-exposure to the demethylating agent or harsh conditions can lead to degradation or the formation of complex byproduct mixtures.

Data Presentation

Table 1: Troubleshooting Summary for Thionation with Lawesson's Reagent

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Monitor reaction progress (TLC/LC-MS); increase reaction time/temperature or add more reagent. |

| Degradation of product | Use minimum effective temperature and reaction time. | |

| Incorrect reagent ratio | Use 0.5-1.0 eq. of Lawesson's reagent per carbonyl group. | |

| Wet solvent | Use anhydrous solvents (e.g., toluene, dioxane). | |

| Difficult Purification | Phosphorus-sulfur byproduct | Quench with ethylene glycol or ethanol post-reaction.[1][2] |

| Optimize chromatographic conditions (gradient elution) or use recrystallization. |

Table 2: Troubleshooting Summary for N-Demethylation of the Piperazine Ring

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Optimize reaction time and temperature. |

| Side reactions | Protect other sensitive functional groups if necessary. | |

| Harsh reaction conditions | Use milder demethylating agents and conditions. | |

| Mixture of Products | Over-demethylation | Carefully control the stoichiometry of the demethylating agent. |

| Degradation | Monitor the reaction closely and quench promptly upon completion. |

Experimental Protocols

Protocol 1: Thionation of N-Desmethyl Sildenafil using Lawesson's Reagent

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Desmethyl Sildenafil (1 equivalent) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.6 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethylene glycol (2 equivalents) and stir for 1 hour to quench the excess Lawesson's reagent and its byproducts.

-

Extraction: Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Protocol 2: N-Demethylation of Thiosildenafil using 1-Chloroethyl Chloroformate (ACE-Cl)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Thiosildenafil (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C and add 1-chloroethyl chloroformate (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Concentration: Once the formation of the carbamate intermediate is complete, concentrate the reaction mixture under reduced pressure.

-

Hydrolysis: Dissolve the crude intermediate in methanol and heat to reflux for 1-2 hours to effect hydrolysis of the carbamate.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acid.

-

Purification: Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualization

Caption: Alternative synthetic routes to this compound.

Caption: Troubleshooting logic for low yield in the thionation step.

References

Technical Support Center: Stability-Indicating Assay Methods for Sildenafil Determination

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stability-indicating assay methods for sildenafil determination.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method and why is it important for sildenafil?

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), sildenafil, without interference from its degradation products, impurities, or excipients. Its importance lies in ensuring the safety, efficacy, and quality of the drug product over its shelf life by providing an accurate assessment of the drug's stability under various environmental conditions.

Q2: Which analytical techniques are commonly used for stability-indicating assays of sildenafil?

The most common techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) due to their high resolution and sensitivity.[1][2][3][4] Spectrophotometric methods have also been developed and validated for this purpose.[5][6][7][8][9]

Q3: Under what conditions does sildenafil typically degrade?

Forced degradation studies have shown that sildenafil is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][4][10] It is generally found to be stable under thermal and photolytic stress.[1][2][3] For instance, significant degradation has been observed when sildenafil is exposed to 5 N NaOH at 80°C and 5% H2O2 at 80°C.[2]

Q4: What are the typical validation parameters for a stability-indicating HPLC method for sildenafil?

According to International Council for Harmonisation (ICH) guidelines, a validated stability-indicating HPLC method for sildenafil should demonstrate specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and robustness.[11][12]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of sildenafil using stability-indicating methods.

HPLC/UPLC Method Troubleshooting

Q5: I am observing peak tailing for the sildenafil peak. What could be the cause and how can I fix it?

-

Possible Cause: Secondary interactions between the basic sildenafil molecule and active silanol groups on the C18 column.

-

Solution:

-

Adjust Mobile Phase pH: Ensure the pH of the mobile phase buffer is within the optimal range for the column, typically between 3 and 7. A lower pH can protonate the silanol groups, reducing interaction.[13]

-

Add a Tailing Reducer: Incorporate a competing base, like triethylamine, into the mobile phase to block the active silanol sites.[13]

-

Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds.

-

Q6: My retention times are shifting between injections. What should I check?

-

Possible Causes:

-

Solutions:

-

Equilibrate Properly: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[14]

-

Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[14]

-

Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[14][15]

-

System Check: Check the HPLC system for any leaks, especially around fittings and pump seals. Perform a pump performance test to ensure a stable flow rate.[15][16]

-

Q7: I am seeing extraneous peaks in my chromatogram. What is their likely source?

-

Possible Causes:

-

Contamination from the sample, solvent, or glassware.

-

Degradation of the sample in the autosampler.

-

Carryover from a previous injection.

-

Air bubbles in the detector.

-

-

Solutions:

-

Use High-Purity Solvents: Always use HPLC-grade solvents and thoroughly clean all glassware.

-

Sample Stability: Check the stability of the sample solution over the analysis time. If necessary, keep the autosampler tray cooled.[1]

-

Injector Wash: Implement a robust injector wash program between injections, using a solvent that can effectively dissolve sildenafil.

-

Degas Mobile Phase: Adequately degas the mobile phase to prevent air bubbles from entering the detector.[16]

-

Experimental Protocols

Below are detailed methodologies for commonly cited stability-indicating assays for sildenafil.

Method 1: Reversed-Phase HPLC Method[1]

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 (4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: 0.2 M Ammonium acetate buffer and Acetonitrile (40:60 v/v), pH adjusted to 7.0.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

-

Retention Time: Approximately 5 minutes.

Method 2: UPLC-MS/UV Method for Sildenafil and Dapoxetine[4]

-

Instrumentation: Acquity UPLC I class with a photodiode array detector and a quadrupole electrospray ionization mass spectrometer.

-

Column: Acquity BEH Shield RP18 (2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution (details not specified in the abstract).

-

Detection Wavelength: 294 nm.

-

Linearity Range: 2.5-100 µg/mL for sildenafil.

Method 3: UV-Spectrophotometric Method[6]

-

Instrumentation: UV-Visible Spectrophotometer.

-

Solvent: Methanol.

-

Wavelength of Maximum Absorbance (λmax): 228 nm.

-

Linearity Range: 10-50 µg/mL.

Quantitative Data Summary

The following tables summarize the validation parameters from various published stability-indicating methods for sildenafil.

Table 1: HPLC and UPLC Method Validation Parameters

| Parameter | Method 1 (HPLC)[1] | Method 2 (RP-LC)[2] | Method 3 (UPLC)[4] |

| Linearity Range (µg/mL) | 0.5 - 500 | 200 - 300 | 2.5 - 100 |

| Correlation Coefficient (r²) | 1.0 | Not Specified | Not Specified |

| Accuracy (% Recovery) | 99.5 | Not Specified | Not Specified |

| Precision (Intra-day %RSD) | 0.5 - 1.0 | < 0.07 | Not Specified |

| Precision (Inter-day %RSD) | 1.1 | Not Specified | Not Specified |

| LOD (ng/mL) | 1.30 | Not Specified | 150 - 450 |

| LOQ (ng/mL) | 6.10 | Not Specified | 100 - 300 |

Table 2: Forced Degradation Studies Summary

| Stress Condition | Method 1 (HPLC)[1] | Method 2 (RP-LC)[2] | Method 3 (UPLC)[4] |

| Acid Hydrolysis | Partially degraded | Stable | Unstable |

| Alkaline Hydrolysis | Partially degraded | Degraded | Not Specified |

| Oxidative Degradation | Completely degraded | Degraded | Not Specified |

| Thermal Degradation | Stable | Stable | Stable |

| Photolytic Degradation | Stable | Stable | Stable |

Visualizations

Caption: A typical experimental workflow for the analysis of sildenafil using HPLC/UPLC.

Caption: A logical troubleshooting workflow for common HPLC/UPLC issues in sildenafil analysis.

References

- 1. thaiscience.info [thaiscience.info]

- 2. asianpubs.org [asianpubs.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. ijpsonline.com [ijpsonline.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Extractive spectrophotometric methods for the assay of sildenafil citrate (Viagra) in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. repositorio.ufmg.br [repositorio.ufmg.br]

- 11. In vitro dissolution equivalence of Jordanian sildenafil generics via validated, stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF SILDENAFIL CITRATE AND FLUOXETINE IN BULK & TABLET DOSAGE FORM. | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. HPLC Troubleshooting | Thermo Fisher Scientific - CZ [thermofisher.com]

- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 16. ijprajournal.com [ijprajournal.com]

Addressing matrix effects in LC-MS/MS analysis of Desmethyl Thiosildenafil

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desmethyl Thiosildenafil.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects, specifically ion suppression or enhancement, occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to reduced signal intensity (ion suppression) or increased signal intensity (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[4][5] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[6]

Q2: How can I identify if my this compound analysis is suffering from matrix effects?